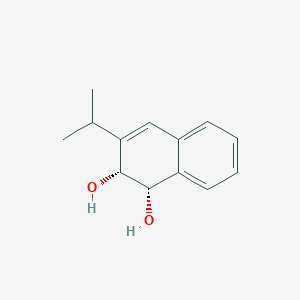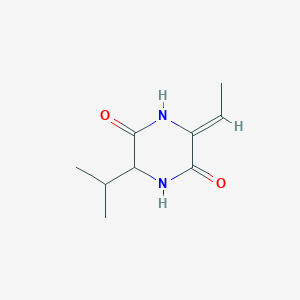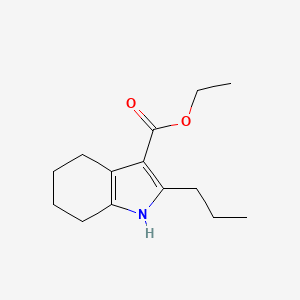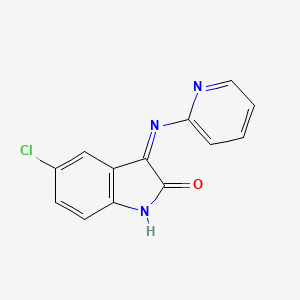![molecular formula C17H20FN5O3S B12583589 2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12583589.png)
2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(8-氟-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]-N,N-双(2-甲氧基乙基)乙酰胺是一种复杂的含三嗪吲哚衍生物的有机化合物。该化合物以三嗪吲哚核为特征,这是一种含有吲哚和三嗪部分的稠环体系。该化合物还在三嗪吲哚环的第 8 位具有一个氟原子,并且在乙酰胺部分连接着一个硫代基团。连接到乙酰胺氮原子的双(2-甲氧基乙基)基团提供了额外的功能化,使该化合物成为科学研究中各种应用的多功能候选物。
准备方法
2-[(8-氟-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]-N,N-双(2-甲氧基乙基)乙酰胺的合成通常涉及多个步骤,从易获得的起始原料开始。合成路线通常包括以下步骤:
三嗪吲哚核的形成: 三嗪吲哚核可以通过涉及适当的吲哚衍生物和三嗪前体的环化反应合成。此步骤通常需要使用强酸或碱作为催化剂,并在升高的温度下进行以促进环化过程。
氟原子的引入: 氟原子可以通过使用 N-氟苯磺酰亚胺 (NFSI) 或 Selectfluor 等试剂的氟化反应引入。此步骤通常在温和条件下进行,以避免三嗪吲哚核的降解。
硫代基团的连接: 硫代基团可以通过硫醇化反应引入,其中合适的硫醇试剂与三嗪吲哚核反应。常见的硫醇化剂包括硫脲或含硫醇的化合物。
乙酰胺部分的形成: 乙酰胺部分可以通过酰化反应合成,其中酰氯或酸酐与三嗪吲哚衍生物反应。此步骤通常需要使用诸如三乙胺之类的碱来中和生成的酸副产物。
双(2-甲氧基乙基)基团的引入: 最后一步涉及用 2-甲氧基乙基卤化物对乙酰胺氮原子进行烷基化。此步骤通常在碱性条件下进行,使用诸如氢化钠或碳酸钾之类的试剂。
化学反应分析
2-[(8-氟-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]-N,N-双(2-甲氧基乙基)乙酰胺经历各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处,导致形成亚砜或砜。常见的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 还原反应可以在三嗪吲哚核或乙酰胺部分发生。还原剂如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 通常被使用。
取代: 该化合物可以发生取代反应,特别是在氟原子或甲氧基乙基基团处。亲核取代反应可以使用诸如甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 等试剂进行。
水解: 乙酰胺部分可以在酸性或碱性条件下发生水解,导致形成相应的羧酸和胺。
科学研究应用
2-[(8-氟-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]-N,N-双(2-甲氧基乙基)乙酰胺在科学研究中具有广泛的应用,包括:
化学: 该化合物被用作合成更复杂分子的构建块
生物学: 该化合物因其潜在的生物活性而被研究,包括抗癌、抗菌和抗病毒特性。其与酶和受体等生物靶标相互作用的能力使其成为药物开发的有希望的候选物。
医学: 该化合物正在研究其潜在的治疗应用,特别是在癌症和传染病的治疗中。其独特的结构允许选择性靶向特定生物途径,使其成为药物发现的宝贵先导化合物。
工业: 该化合物用于开发新型材料,包括聚合物和涂料。其独特的化学特性使其成为提高工业产品性能的宝贵添加剂。
作用机制
2-[(8-氟-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]-N,N-双(2-甲氧基乙基)乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物已知:
与酶结合: 该化合物可以与参与关键生物过程的酶结合,例如 DNA 复制和蛋白质合成。这种结合可以抑制这些酶的活性,导致细胞功能的破坏。
与受体相互作用: 该化合物可以与细胞表面受体相互作用,导致特定信号通路的激活或抑制。这种相互作用可以调节细胞反应,例如增殖、凋亡和分化。
诱导凋亡: 该化合物已被证明通过激活线粒体途径诱导癌细胞凋亡。这涉及从线粒体释放细胞色素 c,导致 caspase 的激活以及随后细胞蛋白质的裂解。
相似化合物的比较
2-[(8-氟-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]-N,N-双(2-甲氧基乙基)乙酰胺可以与其他类似化合物进行比较,例如:
去铁胺: 一种六齿铁螯合剂,用于治疗铁过载综合征。与 2-[(8-氟-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]-N,N-双(2-甲氧基乙基)乙酰胺不同,去铁胺没有三嗪吲哚核,并且缺乏氟和硫代基团。
去铁酮: 一种三齿铁螯合剂,具有显着的抗癌活性。去铁酮也缺乏三嗪吲哚核和双(2-甲氧基乙基)基团,使其在结构上不同于 2-[(8-氟-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]-N,N-双(2-甲氧基乙基)乙酰胺。
VLX600: 一种铁螯合剂,具有类似的三嗪吲哚核,但具有不同的官能团。VLX600 缺乏双(2-甲氧基乙基)基团,并且在三嗪吲哚环上具有不同的取代基,使其在化学修饰方面不那么通用。
属性
分子式 |
C17H20FN5O3S |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C17H20FN5O3S/c1-25-7-5-23(6-8-26-2)14(24)10-27-17-20-16-15(21-22-17)12-9-11(18)3-4-13(12)19-16/h3-4,9H,5-8,10H2,1-2H3,(H,19,20,22) |
InChI 键 |
BBVUSWJAZGCCQM-UHFFFAOYSA-N |
规范 SMILES |
COCCN(CCOC)C(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine](/img/structure/B12583516.png)
![4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole](/img/structure/B12583518.png)




![8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12583555.png)


![Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-](/img/structure/B12583594.png)
![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
